molecular formula C6H7Cl B14222185 3-Chlorocyclohexa-1,4-diene CAS No. 512175-96-1

3-Chlorocyclohexa-1,4-diene

Cat. No.: B14222185
CAS No.: 512175-96-1
M. Wt: 114.57 g/mol
InChI Key: OJLQSLIRQCMQSQ-UHFFFAOYSA-N
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Description

3-Chlorocyclohexa-1,4-diene is an organic compound with the molecular formula C6H7Cl It is a chlorinated derivative of cyclohexa-1,4-diene, characterized by the presence of a chlorine atom at the third position of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorocyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the chlorination of cyclohexa-1,4-diene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the chlorination of cyclohexa-1,4-diene, followed by separation and purification using techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chlorocyclohexa-1,4-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form chlorinated cyclohexadienones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include various substituted cyclohexadienes.

    Oxidation: Products include chlorinated cyclohexadienones.

    Reduction: Products include cyclohexene derivatives.

Scientific Research Applications

3-Chlorocyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorocyclohexa-1,4-diene involves its reactivity with various chemical reagents. The chlorine atom at the third position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the conjugated diene system allows for reactions such as oxidation and reduction, which can alter the electronic structure and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorocyclohexa-1,3-diene
  • 1-Chlorocyclohexa-1,4-diene
  • Cyclohexa-1,4-diene

Uniqueness

3-Chlorocyclohexa-1,4-diene is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 5-chlorocyclohexa-1,3-diene and 1-chlorocyclohexa-1,4-diene, this compound exhibits different reactivity patterns and can form distinct products under similar reaction conditions .

Properties

CAS No.

512175-96-1

Molecular Formula

C6H7Cl

Molecular Weight

114.57 g/mol

IUPAC Name

3-chlorocyclohexa-1,4-diene

InChI

InChI=1S/C6H7Cl/c7-6-4-2-1-3-5-6/h2-6H,1H2

InChI Key

OJLQSLIRQCMQSQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=C1)Cl

Origin of Product

United States

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